Isopinocampheylborane
Description
Historical Development of Asymmetric Synthesis with Boron Reagents
The field of asymmetric synthesis using boron reagents has its roots in the broader discovery and exploration of hydroboration. Initially, the hydroboration reaction, the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond, was not immediately recognized for its full synthetic potential. ias.ac.in The reaction produces organoboranes, which were at first considered mere intermediates. ias.ac.in However, subsequent research revealed their remarkable versatility, as the boron atom could be readily replaced by a wide variety of functional groups with a high degree of stereochemical control. acs.org
This versatility became the foundation for asymmetric synthesis when chiral molecules were incorporated into the borane (B79455) reagents. Over the decades, the chemistry of organoboron compounds evolved significantly, establishing organoboranes as pivotal reagents and catalysts in organic synthesis. researchgate.net The development of new selective hydroborating agents was a key step, leading to reagents that could transfer their inherent chirality to prochiral substrates with high fidelity, a process known as asymmetric hydroboration. researchgate.net This marked a new era in organic chemistry, providing chemists with powerful tools to construct complex, enantiomerically pure molecules. researchgate.netiupac.org Recent years have seen a surge of interest in applying these methods to the asymmetric total synthesis of natural products and other bioactive molecules. researchgate.net
Pioneering Contributions of H. C. Brown and Colleagues
The development of organoborane chemistry is inextricably linked to the work of Herbert C. Brown. jewishvirtuallibrary.org His journey into this field began with his doctoral research on the reactions of diborane (B8814927) with aldehydes and ketones. britannica.comtestbook.com In 1956, Brown and his coworkers serendipitously discovered the hydroboration reaction when they observed that diborane readily added to alkenes. britannica.com Brown boldly speculated that the double bond had been "hydroborated," a hypothesis that further research proved to be a general property of double bonds. britannica.com
This discovery paved the way for significant advancements in synthetic chemistry. observervoice.com Brown's group systematically demonstrated that organoboranes, the products of hydroboration, were exceptionally versatile intermediates. jewishvirtuallibrary.org They developed methods to convert the carbon-boron bond into carbon-carbon, carbon-nitrogen, carbon-halogen, and, most importantly, carbon-oxygen bonds with complete retention of stereochemistry. ias.ac.inacs.org This work culminated in Brown sharing the 1979 Nobel Prize in Chemistry for developing the use of boron-containing compounds as important reagents in organic synthesis. jewishvirtuallibrary.orgobservervoice.comacs.org His influence was further cemented through seminal texts such as "Hydroboration" (1962) and "Organic Syntheses via Boranes" (1975). jewishvirtuallibrary.orgbritannica.com
Significance of Pinene-Derived Chiral Organoboranes in Enantioselective Transformations
Among the most significant breakthroughs in Brown's research was the development of chiral organoboranes for asymmetric synthesis. acs.org The use of naturally occurring terpenes, particularly the inexpensive and readily available α-pinene, was a pivotal choice. ias.ac.inresearchgate.net The unique bicyclic structure of α-pinene provided the necessary steric bulk and a defined chiral environment to influence the hydroboration of prochiral olefins. makingmolecules.com
In a landmark 1961 report, Brown and Zweifel described the first asymmetric hydroborating agent, diisopinocampheylborane (B13816774) (Ipc₂BH), prepared from the hydroboration of α-pinene. ias.ac.inwikipedia.org This reagent demonstrated a remarkable ability to achieve high levels of asymmetric induction. ias.ac.in The hydroboration of cis-2-butene (B86535) with Ipc₂BH derived from (+)-α-pinene, followed by oxidation, yielded (R)-(-)-2-butanol with an 87% enantiomeric excess (ee), an unprecedented level of selectivity at the time. ias.ac.iniupac.org This result was even more impressive considering the starting α-pinene was only 92% optically pure. iupac.org
Dithis compound proved to be highly effective for the asymmetric hydroboration of various cis-alkenes and other constrained olefins, consistently providing access to chiral secondary alcohols with high optical purity. wikipedia.orgresearchgate.net The success of Ipc₂BH spurred the development of a family of pinene-derived reagents, including monothis compound (IpcBH₂) and various boronates, which expanded the scope of asymmetric transformations to include trans-alkenes, trisubstituted alkenes, and the synthesis of chiral amines, ketones, and boronic esters. ias.ac.inresearchgate.netwikipedia.orgdtic.mil This family of reagents transformed asymmetric synthesis from a chemical curiosity into a practical and indispensable tool for creating pure enantiomers. ias.ac.injewishvirtuallibrary.org
Table 1: Asymmetric Hydroboration of cis-Alkenes with Dithis compound (Ipc₂BH) Data sourced from studies by H.C. Brown and colleagues, demonstrating the high enantioselectivity of the reagent.
| Alkene | Reagent Source | Product Alcohol | Enantiomeric Excess (ee) | Citation |
| cis-2-Butene | (+)-α-Pinene | (R)-(-)-2-Butanol | 87% | ias.ac.inresearchgate.net |
| cis-2-Pentene | (+)-α-Pinene | (R)-(-)-2-Pentanol | 95% | researchgate.net |
| cis-3-Hexene | (+)-α-Pinene | (R,R)-(-)-3-Hexanol | 98% | researchgate.net |
| Norbornene | (+)-α-Pinene | exo-Norborneol | 83% | wikipedia.org |
| Dihydrofuran | (+)-α-Pinene | 3-Hydroxytetrahydrofuran | ≥99% | wikipedia.org |
Properties
Molecular Formula |
C10H17B |
|---|---|
Molecular Weight |
148.06 g/mol |
InChI |
InChI=1S/C10H17B/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9H,4-5H2,1-3H3/t6-,7+,8+,9+/m0/s1 |
InChI Key |
JOJBKYUGLWAPQL-JQCXWYLXSA-N |
Isomeric SMILES |
[B][C@@H]1C[C@H]2C[C@H]([C@@H]1C)C2(C)C |
Canonical SMILES |
[B]C1CC2CC(C1C)C2(C)C |
Synonyms |
isopinocampheylborane |
Origin of Product |
United States |
Synthetic Methodologies for Isopinocampheylborane and Its Key Derivatives
Preparation of Diisopinocampheylborane (B13816774) (Ipc₂BH)
Dithis compound (Ipc₂BH) is a chiral hydroborating agent synthesized from the naturally occurring terpene, α-pinene.
Stoichiometric Hydroboration of α-Pinene with Borane (B79455) Complexes (e.g., Borane-Dimethyl Sulfide)
The most common method for preparing dithis compound involves the hydroboration of α-pinene with a borane complex, typically borane-dimethyl sulfide (B99878) (BMS). wikipedia.orgwiley.com The reaction is stoichiometric, with two equivalents of α-pinene reacting with one equivalent of the borane complex. orgsyn.org This process is often carried out in a solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. wiley.comunion.edu
The synthesis is initiated by adding α-pinene dropwise to a solution of the borane-dimethyl sulfide complex, usually at a controlled temperature, such as 0°C. orgsyn.org As the reaction progresses, the dithis compound precipitates from the solution as a white solid. orgsyn.org The use of either (+)-α-pinene or (-)-α-pinene allows for the synthesis of the corresponding (-)-dithis compound or (+)-dithis compound, respectively. wiley.com
Table 1: Reaction Parameters for the Synthesis of Dithis compound
| Parameter | Value/Condition | Source |
| Reactants | α-Pinene, Borane-Dimethyl Sulfide (BMS) | wiley.com |
| Stoichiometry | 2:1 (α-Pinene:BMS) | orgsyn.org |
| Solvent | Tetrahydrofuran (THF) or Diethyl Ether | wiley.comunion.edu |
| Temperature | 0°C | orgsyn.org |
| Product | Dithis compound (precipitates as a white solid) | orgsyn.org |
Influence of Reaction Conditions on Reagent Purity and Stability
The purity and stability of the resulting dithis compound are highly dependent on the reaction conditions. The enantiomeric purity of the starting α-pinene directly impacts the purity of the final product. researchgate.net However, a significant advantage of this procedure is the selective incorporation of the major enantiomer of α-pinene into the crystalline dialkylborane, which enhances the enantiomeric purity of the product beyond that of the starting material. researchgate.netwiley.com
Allowing the reaction mixture to equilibrate over an extended period, for instance, for three days at 0°C, can lead to a quantitative formation of dithis compound with very high optical purity. wiley.com The crystalline nature of dithis compound allows for its separation from the undesired isomer, which remains in the solution. wiley.com The solid product is sensitive to air and moisture and should be handled under an inert atmosphere. wiley.comunion.edu It can be stored at 0°C for several months without significant loss of activity. wiley.com
If the dithis compound precipitates too quickly, it can be redissolved by gentle heating (e.g., to 50–55 °C) and then allowed to recrystallize slowly to improve purity. wiley.com
In Situ Generation Strategies for Enhanced Reactivity
For many applications, dithis compound is generated in situ and used directly without isolation. wikipedia.orggoogle.com This approach is advantageous as it avoids handling the highly reactive and sensitive solid reagent. google.com The in situ generation allows the reagent to be used in subsequent reactions in the same pot, which can improve efficiency and yields. For example, dithis compound can be prepared and immediately used for the reduction of prochiral ketones to optically active alcohols. google.com This method has been shown to perform as effectively as using the isolated and purified reagent. google.com
Synthesis of Monothis compound (IpcBH₂)
Monothis compound (IpcBH₂) is another important chiral hydroborating agent, often preferred for its reduced steric bulk compared to Ipc₂BH, making it suitable for a wider range of alkenes. nih.gov
Preparation from Dithis compound (Ipc₂BH)
A common route to monothis compound involves the reaction of dithis compound with a stoichiometric amount of an amine, such as N,N,N',N'-tetramethylethylenediamine (TMEDA) or triethylenediamine (TED). clockss.orgias.ac.in This reaction causes the displacement of one equivalent of α-pinene from the dithis compound. ias.ac.in The reaction with TMEDA is rapid and results in the formation of a solid 1:2 adduct of monothis compound and the diamine. clockss.orgresearchgate.net
The synthesis of IpcBH₂ can also be achieved through the equilibration of a 1:1 molar ratio of α-pinene and a borane complex like BH₃·THF. acs.org However, this direct approach can be challenging as the hydroboration tends to proceed past the monoalkylborane stage. clockss.org
Purification and Enantiomeric Enrichment via Amine Complexes (e.g., TMEDA Complex)
A key advantage of preparing monothis compound via its amine adducts is the ability to achieve high enantiomeric purity. The crystalline nature of the TMEDA adduct, for instance, allows for its purification by crystallization. ias.ac.inacs.org This process can significantly enhance the enantiomeric excess (ee) of the monothis compound, often to nearly 100%, even when starting with α-pinene of lower optical purity. researchgate.netumich.edu
Once the purified crystalline adduct is obtained, the free monothis compound can be liberated. This is typically achieved by treating the adduct with boron trifluoride etherate (BF₃·OEt₂). wikipedia.orgias.ac.inresearchgate.net The boron trifluoride complexes with the amine (e.g., TMEDA·2BF₃), which precipitates out of the solution and can be removed, leaving the highly enantiomerically pure monothis compound in solution, ready for use. umich.educhemrxiv.org Other reagents, such as p-(dimethylamino)pyridine (DMAP), can also be used to form crystalline complexes that facilitate purification and enantiomeric enrichment. acs.org
Generation of Halogenated Isopinocampheylboranes
The introduction of a halogen atom to the boron center of this compound derivatives significantly modifies their reactivity and stability, leading to a class of powerful and versatile reagents for asymmetric synthesis. These haloboranes serve as crucial intermediates and reagents, particularly in the stereoselective reduction of ketones and the hydroboration of alkenes.
Synthesis of Diisopinocampheylchloroborane (Ipc₂BCl)
Diisopinocampheylchloroborane (Ipc₂BCl), often referred to as DIP-Chloride™, is a highly effective chiral reducing agent. Several synthetic methodologies have been developed for its preparation, including direct chlorination of the parent borane and practical one-pot procedures that avoid the isolation of sensitive intermediates.
One of the primary methods involves the direct reaction of dithis compound (Ipc₂BH) with hydrogen chloride (HCl). wikipedia.orggoogle.com This reaction is typically carried out at low temperatures, such as -78 °C, in a solvent like ethyl ether. google.com The Ipc₂BH starting material is itself generated from the hydroboration of (+)-α-pinene with borane dimethyl sulfide (BMS). google.com An analogous reagent, Diisopinocampheylbromoborane (Ipc₂BBr), can be prepared by reacting Ipc₂BH with bromine. google.com
To enhance operational simplicity and safety, particularly for large-scale applications, one-pot procedures have been established. capes.gov.brtandfonline.comtandfonline.com A common approach involves the initial formation of dithis compound from α-pinene and borane methyl sulfide in a suitable solvent like tetrahydrofuran (THF). tandfonline.com Without isolating the air- and moisture-sensitive Ipc₂BH, a solution of hydrogen chloride is then directly added to the mixture to generate Ipc₂BCl in situ. tandfonline.com This method circumvents the need to handle the sensitive borane intermediate, making the process more practical. capes.gov.brtandfonline.com The resulting in situ prepared Ipc₂BCl demonstrates comparable efficacy in asymmetric ketone reductions to the isolated reagent. tandfonline.com
Alternative in situ preparations have also been reported. One such process involves reacting sodium borohydride (B1222165) and boron trichloride (B1173362) with α-pinene. google.com Another established, albeit older, method is the reaction of monochloroborane etherate with α-pinene in diethyl ether. google.com
The table below summarizes the key synthetic routes to Diisopinocampheylchloroborane.
| Starting Material(s) | Reagent(s) | Key Features |
| Dithis compound (Ipc₂BH) | Hydrogen Chloride (HCl) | Direct chlorination of the pre-formed borane. wikipedia.orggoogle.com |
| α-Pinene, Borane Methyl Sulfide (BMS) | Hydrogen Chloride (HCl) | A one-pot process that avoids isolation of the sensitive Ipc₂BH intermediate. capes.gov.brtandfonline.comtandfonline.com |
| α-Pinene | Monochloroborane etherate | An alternative route using a pre-formed chloroborane (B76620) adduct. google.com |
| α-Pinene, Sodium Borohydride (NaBH₄) | Boron Trichloride (BCl₃) | An in situ generation method from simple boron sources. google.com |
Preparation of Monoisopinocampheylchloroborane (IpcBHCl) and Isopinocampheyldichloroborane (IpcBCl₂)
Monoisopinocampheylchloroborane (IpcBHCl) and Isopinocampheyldichloroborane (IpcBCl₂) are also significant reagents in asymmetric synthesis, particularly for hydroboration reactions.
Monoisopinocampheylchloroborane (IpcBHCl) is a valuable reagent for the asymmetric hydroboration of prochiral alkenes. acs.orgfigshare.com Its preparation often results in an equilibrium mixture with small amounts of IpcBCl₂ and IpcBH₂. acs.orgfigshare.comresearchgate.net Several convenient methods for its synthesis have been developed:
Reaction of IpcBH₂ with HCl : The treatment of this compound (IpcBH₂) with anhydrous hydrochloric acid in ethyl ether (EE) yields IpcBHCl. acs.orgfigshare.comresearchgate.net
Equilibration of IpcBH₂ and IpcBCl₂ : Mixing stoichiometric amounts of IpcBH₂ and IpcBCl₂ in ethyl ether also produces the desired IpcBHCl as the major component of an equilibrium mixture. acs.orgfigshare.comresearchgate.net
Reduction of IpcBCl₂ : IpcBHCl can be generated by the reduction of IpcBCl₂. acs.orgresearchgate.net Common reducing agents for this transformation include trimethylsilane (B1584522) (Me₃SiH) and lithium aluminum hydride (LAH). acs.orgfigshare.comresearchgate.net The reduction with Me₃SiH proceeds much faster in coordinating solvents like ethyl ether compared to non-coordinating solvents like pentane, where the reaction is extremely slow. acs.orgfigshare.comresearchgate.net An improved method for asymmetric hydroboration involves the in situ generation of IpcBHCl·Et₂O from the reduction of IpcBCl₂ with Me₃SiH in the presence of a diene substrate. researchgate.netlookchem.comacs.org
Isopinocampheyldichloroborane (IpcBCl₂) is a stable and readily prepared haloborane. nih.govacs.org It serves as a key starting material for IpcBHCl and is also used directly for the stepwise hydroboration of different alkenes. nih.govacs.org The ether-free compound is noted to be stable at room temperature for several months. google.com
The table below outlines the synthetic approaches to these monochloro- and dichloroboranes.
| Target Compound | Starting Material(s) | Reagent(s) | Solvent/Conditions |
| IpcBHCl | This compound (IpcBH₂) | Anhydrous HCl | Ethyl Ether (EE) acs.orgfigshare.comresearchgate.net |
| IpcBHCl | IpcBH₂ and IpcBCl₂ | (Equilibration) | Ethyl Ether (EE) acs.orgfigshare.comresearchgate.net |
| IpcBHCl | Isopinocampheyldichloroborane (IpcBCl₂) | Trimethylsilane (Me₃SiH) or Lithium Aluminum Hydride (LAH) | Ethyl Ether (EE) acs.orgfigshare.comresearchgate.net |
| IpcBCl₂ | α-Pinene | Boron Trichloride, Diborane (B8814927) | Hexane, pressure reactor google.com |
Reactivity and Stability Considerations of Haloborane Reagents
The halogenated isopinocampheylboranes are reactive compounds that require careful handling, though they generally exhibit greater stability than their non-halogenated precursors. wikipedia.orgCurrent time information in Bangalore, IN.
Stability:
Ipc₂BCl is reported to be more stable than trialkylboranes like Ipc₂BH. wikipedia.org It is, however, highly sensitive to moisture and air. fishersci.comjsc-aviabor.com It is a hygroscopic material that hydrolyzes in the presence of moist air, releasing hydrogen chloride gas. jsc-aviabor.com Consequently, it must be handled and stored under an inert atmosphere. fishersci.comjsc-aviabor.com It is also sensitive to heat and sources of ignition. fishersci.comjsc-aviabor.com The solid, crystalline form of Ipc₂BCl can be isolated and is stable for extended periods. google.com
IpcBCl₂ is described as a readily prepared and stable compound. nih.govacs.org The ether-free liquid is stable at room temperature for several months. google.com
Reactivity:
Haloboranes are incompatible with water, acids, alcohols, and oxidizing agents. fishersci.comjsc-aviabor.com The reaction with water is vigorous and produces hydrochloric acid. jsc-aviabor.com
Ipc₂BCl is a powerful and remarkably efficient chiral reducing agent, widely used for the asymmetric reduction of prochiral ketones to furnish chiral secondary alcohols with high enantioselectivity. wikipedia.orgtandfonline.comnih.gov
IpcBHCl is a key reagent for the asymmetric hydroboration of alkenes. acs.orgfigshare.com The rate of hydroboration with IpcBHCl is significantly influenced by the solvent, with reactions being faster in ethyl ether. figshare.com
IpcBCl₂ is utilized for the stepwise hydroboration of two different alkenes, enabling the synthesis of unsymmetrical ketones. nih.govacs.org
The thermal decomposition of these chloroboranes can lead to the release of irritating and toxic gases, including carbon monoxide, carbon dioxide, oxides of boron, and hydrogen chloride gas. fishersci.com
Mechanistic Investigations of Isopinocampheylborane Mediated Reactions
Hydroboration Reaction Mechanisms
The hydroboration reaction, the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond, is a cornerstone of organoborane chemistry. slideshare.net The reaction involving Isopinocampheylborane follows general mechanistic principles established for other borane (B79455) reagents, but with unique selectivity imparted by its chiral and sterically demanding framework.
The hydroboration of alkenes is widely accepted to proceed through a concerted mechanism involving a four-center transition state. slideshare.netnumberanalytics.comnumberanalytics.com In this model, the borane reagent interacts with the alkene's π-system. scielo.org.bo This interaction leads to a transient state where the boron and hydrogen atoms of the borane begin to form bonds with the two carbons of the double bond simultaneously, as the original C=C π-bond and B-H bond break. scielo.org.boredalyc.org This process occurs in a single, concerted step, without the formation of a discrete carbocation intermediate. numberanalytics.com The geometry of this transition state dictates a syn-addition, meaning the boron and hydrogen atoms are delivered to the same face of the alkene, a fundamental characteristic of hydroboration. slideshare.netscielo.org.bomasterorganicchemistry.com The reaction of this compound with an alkene proceeds via this four-centered transition state, where the bulky isopinocampheyl groups play a critical role in influencing the orientation of the approaching alkene. scielo.org.bo
The regioselectivity and stereoselectivity of hydroboration are significantly influenced by steric and electronic effects. scielo.org.boredalyc.orgnumberanalytics.com In terms of regioselectivity, the boron atom preferentially adds to the less sterically hindered carbon atom of the double bond. scielo.org.boredalyc.orgnumberanalytics.com This is particularly pronounced with bulky borane reagents like this compound or dithis compound (B13816774). redalyc.org The large isopinocampheyl ligands create significant steric bulk around the boron center, forcing the reagent to approach the alkene at its most accessible position. scielo.org.boredalyc.org For example, while diborane (B8814927) shows 94% selectivity for the terminal carbon in the hydroboration of 1-hexene, bulkier reagents like 9-BBN achieve 99.9% selectivity. scielo.org.boredalyc.org This steric repulsion between the reagent's alkyl groups and the alkene's substituents is the dominant factor controlling the direction of addition. scielo.org.boredalyc.org
Electronic effects also play a role, as the electrophilic boron atom tends to add to the more electron-rich carbon. numberanalytics.comnumberanalytics.com However, in most cases, especially with sterically demanding boranes, the steric factors are overriding. scielo.org.boredalyc.org Substituents on the alkene can alter both the steric environment and the electronic density of the double bond, thereby influencing the regiochemical outcome. numberanalytics.com
Table 1: Regioselectivity of Various Borane Reagents with Styrene
| Borane Reagent | % Boron Addition at α-carbon | % Boron Addition at β-carbon |
| Diborane (B₂H₆) | 20% | 80% |
| Disiamylborane (Sia₂BH) | 2% | 98% |
| Thexylborane | 5% | 95% |
| 9-BBN | 1.5% | 98.5% |
This table illustrates how increasing steric bulk on the borane reagent enhances the regioselectivity, favoring boron addition to the less hindered terminal (β) carbon of styrene. Data sourced from scielo.org.bo.
The precise mechanism of how a borane, often existing as a dimer (like diborane) or a Lewis base complex (like BH₃·THF), interacts with an alkene has been a subject of detailed kinetic studies. umich.edu Two primary pathways have been proposed: dissociative and associative.
The dissociative mechanism , proposed by H.C. Brown, suggests that for hydroboration to occur, a monomeric and trivalent borane must be generated. umich.edu This involves the dissociation of the borane dimer or the Lewis base-borane complex prior to the reaction with the alkene. umich.edu Kinetic studies involving dimethylsulfide-borane (BMS) and triethylamine-borane showed a rate reduction when excess Lewis base was added, supporting the idea that free borane is the reactive species. umich.edu
Conversely, the associative mechanism , proposed by Pasto, suggests that the alkene can directly attack the Lewis base-borane complex (e.g., THF·BH₃) in an Sₙ2-like fashion, with the alkene acting as the nucleophile to displace the complexing Lewis base. umich.eduacs.org This pathway avoids the need for a pre-dissociation step. Kinetic studies supporting this model reported second-order kinetics (first-order in both olefin and borane) and a significant negative entropy of activation, consistent with a highly ordered, associative transition state. umich.edu The debate between these pathways highlights the complexity of borane reactivity in solution. umich.edu
Role of Steric Hindrance and Substituent Effects on Regio- and Stereoselectivity
Principles of Asymmetric Induction
Asymmetric induction is the process by which a chiral feature in a reaction—be it in the substrate, reagent, or catalyst—directs the preferential formation of one enantiomer or diastereomer over another. wikipedia.orgwikipedia.org This principle is central to the utility of this compound, which is derived from the chiral natural product α-pinene.
The enantioselectivity of a reaction using a chiral reagent like dithis compound is determined by the energy difference between competing diastereomeric transition states. york.ac.ukpsgcas.ac.in When the chiral borane approaches a prochiral alkene, it can do so from one of two faces (e.g., the re or si face). These two modes of approach result in two different transition states that are diastereomeric to each other. york.ac.uk
Because diastereomers have different physical properties, these two transition states have different energies. york.ac.uk The reaction proceeds preferentially through the lower-energy transition state, leading to the formation of one enantiomer of the product in excess. wikipedia.org The magnitude of the energy difference between the diastereomeric transition states dictates the level of enantiomeric excess (ee) observed in the product. psgcas.ac.in For example, in the hydroboration of cis-2-butene (B86535) with dithis compound derived from (+)-α-pinene, the analysis of the competing transition states correctly predicts the formation of the alcohol product with 98% ee. york.ac.uk In some complex cases, such as certain boron-mediated aldol (B89426) reactions, the enantioselectivity is rationalized by a competition between different conformations of the transition state, such as boat-like versus chair-like structures. nih.gov
Kinetic resolution is a technique used to separate a racemic mixture (an equal mixture of two enantiomers) by taking advantage of the different reaction rates of the enantiomers with a chiral reagent or catalyst. ucl.ac.uk When a chiral reagent like an this compound derivative is introduced to a racemic substrate in less than stoichiometric amounts, it will react faster with one enantiomer than the other.
This difference in reaction rates is due to the formation of two different diastereomeric transition states, one for each enantiomer of the substrate reacting with the single enantiomer of the chiral reagent. ucl.ac.uk If the energy difference between these transition states is large enough, one enantiomer of the substrate will be consumed much more quickly, leaving the unreacted substrate enriched in the slower-reacting enantiomer. ucl.ac.ukacs.org For instance, amine-borane complexes derived from this compound have been successfully used as catalysts for the kinetic resolution of racemic carbonyl-containing compounds. ucl.ac.uk Similarly, an efficient kinetic resolution of a racemic allylic carbonate was demonstrated where reaction with a chiral boronic ester derivative left the unreacted starting material with an enantiomeric ratio of 99:1. acs.org
Table 2: Enantioselective Reactions Mediated by this compound Derivatives
| Substrate | Reagent/Reaction Type | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Source |
| cis-2,3-Dihydrofuran | Dithis compound / Hydroboration | (2R,3R)-3-Hydroxytetrahydrofuran | - | 92% | thieme-connect.de |
| tert-Butyl acrylate (B77674) / Benzaldehyde (B42025) | (Diisopinocampheyl)borane / Reductive Aldol | anti-α-Methyl-β-hydroxy ester | 13:1 | 86% | nih.gov |
| 1-Methylcyclohexene | This compound / Hydroboration | trans-2-Methylcyclohexanol | - | up to 52% | ucl.ac.uk |
| Acetophenone | This compound / Reduction | 1-Phenylethanol | - | 15% | ucl.ac.uk |
Diastereomeric Transition State Analysis for Enantioselectivity Control
Reaction Kinetics and Thermodynamic Profiles
The efficiency and selectivity of reactions mediated by this compound are fundamentally governed by their kinetic and thermodynamic parameters. Understanding these aspects provides insight into reaction mechanisms, enabling the optimization of conditions and prediction of outcomes.
This compound, like many dialkylboranes, exists as a dimer in solution. Kinetic studies on hydroboration reactions using related dialkylboranes such as 9-borabicyclo[3.3.1]nonane (9-BBN) have established that the mechanism typically involves the dissociation of this dimer into a reactive monomeric borane, which is the active hydroborating agent. thieme-connect.deumich.edu This dissociation is often the slowest step in the reaction sequence, making it the rate-limiting step. thieme-connect.debozemanscience.com
The reaction kinetics are consequently highly dependent on the reactivity of the substrate.
In other reaction types, such as the Suzuki-Miyaura coupling, the rate-limiting step can change. For instance, in couplings using B-alkyl-9-BBN derivatives, the reaction can be zero-order with respect to the borane and first-order in the aryl halide, pointing to oxidative addition at the metal catalyst as the rate-determining step. nih.gov Similarly, in certain enzyme-catalyzed reactions, a shift in the rate-determining step can be induced by changes in physical parameters like pressure. researchgate.net In some complex catalytic cycles involving boranes, the hydride transfer step has been identified as being both rate-limiting and enantioselectivity-determining. researchgate.net
Table 1: Kinetic Profiles of Dialkylborane Reactions
| Reaction Type | Substrate Reactivity | Rate-Limiting Step | Kinetic Order (Borane) | Kinetic Order (Substrate) | Reference |
|---|---|---|---|---|---|
| Hydroboration | High | Dimer Dissociation | 1 (in dimer) | 0 | thieme-connect.de, umich.edu |
| Hydroboration | Low | Dimer Dissociation & Hydroboration | 1.5 (in dimer) | Varies | umich.edu |
| Suzuki-Miyaura Coupling | N/A | Oxidative Addition | 0 | 1 | nih.gov |
The energetic landscape of a reaction encompasses the free energy changes of intermediates and transition states along the reaction coordinate. The product distribution, particularly stereoselectivity in the case of chiral reagents like this compound, is determined by the relative energy barriers of the product-determining transition states.
Computational studies using ab initio and semi-empirical molecular orbital calculations have been employed to map the energetic profiles of transition states for reactions involving borane species. rsc.org These studies investigate the influence of various factors on the transition state energy, including:
Steric Interactions: Repulsive steric interactions are often a primary determinant of stereoselectivity in hydroboration. makingmolecules.com
Dipole-Dipole Interactions: Electrostatic interactions between the borane and the substrate can stabilize or destabilize certain transition state geometries. rsc.org
Stereoelectronic Effects: The orbital alignment between the reacting species can significantly impact the activation energy. rsc.org
Hydrogen-Bonding: The potential for hydrogen bonding can influence the approach of the reactants and the stability of the transition state. rsc.org
A key thermodynamic value that influences the kinetics of radical reactions involving this compound is the Boron-Hydrogen (B-H) bond dissociation energy (BDE). For related N-heterocyclic carbene (NHC)-borane complexes, the B-H BDE has been estimated to be around 88 kcal/mol. researchgate.net This value is critical for assessing the favorability of hydrogen atom transfer steps. The activation energy for the dissociation of a borane complex, which is often the rate-limiting step, has been measured in related systems to be significant, for example, 105 (±13) kJ·mol⁻¹ for a titanium-borane complex, which is accompanied by a large positive entropy of activation, consistent with a dissociative process. thieme-connect.de
Table 2: Selected Thermodynamic and Kinetic Parameters for Borane Reactions
| Parameter | System/Reaction | Value | Significance | Reference |
|---|---|---|---|---|
| B-H Bond Dissociation Energy (BDE) | NHC-Borane Complex | ~88 kcal/mol | Governs HAT feasibility | researchgate.net |
| Activation Energy (Ea) | Dissociation of a Ti-borane complex | 105 ± 13 kJ/mol | Energy barrier for rate-limiting step | thieme-connect.de |
| Entropy of Activation (ΔS‡) | Dissociation of a Ti-borane complex | +126 J/mol·K | Supports a dissociative mechanism | thieme-connect.de |
| Rate Constant (k) | H-atom transfer from an NHC-borane | 4 x 10⁴ M⁻¹s⁻¹ | Quantifies speed of a key radical step | researchgate.net |
Rate Studies and Determination of Rate-Limiting Steps
Radical Mechanisms Involving this compound Species
Beyond ionic hydroboration, this compound and its derivatives can participate in reactions proceeding through radical intermediates. This reactivity is centered on the homolytic cleavage of the B-H bond to generate boryl radicals.
Hydrogen Atom Transfer (HAT) is a fundamental step in many radical reactions. chemrxiv.org Chiral amine-borane complexes, such as quinuclidine–this compound, are used as polarity-reversal catalysts where the key mechanistic step is an enantioselective hydrogen atom abstraction from a C-H bond by the chiral amine-boryl radical. rsc.orgucl.ac.uk This process allows for the kinetic resolution of racemic compounds. rsc.org
The HAT process is often part of a non-chain mechanism. chemrxiv.orgchemrxiv.org For example, in the selective hydrodefluorination of trifluoromethylarenes using N-heterocyclic carbene (NHC)-boranes as the HAT donor, a photochemically generated radical abstracts a hydrogen atom from the NHC-borane. chemrxiv.org This HAT step is a polarity-matched process, meaning it is favored when an electrophilic radical abstracts a hydrogen from a nucleophilic donor like an NHC-borane. The rate constant for such a HAT reaction between an NHC-borane and a secondary alkyl radical has been measured to be 4 x 10⁴ M⁻¹ s⁻¹ at ambient temperature, demonstrating the kinetic feasibility of this step. researchgate.net
Boryl radicals are reactive intermediates with an unpaired electron centered on the boron atom. wikipedia.org In the context of this compound, these radicals are typically generated from an amine-borane complex. The reaction is often initiated by a different radical species, which abstracts the hydrogen atom from the B-H bond of the borane adduct, leading to the formation of a tertiary-amine-boryl radical. rsc.orgwikipedia.org
The ligation of the boron atom with a Lewis base, such as an amine, is crucial for stabilizing the resulting radical. wikipedia.org This coordination changes the geometry around the boron and delocalizes the unpaired electron, transforming it into a more stable four-center-seven-electron (4c-7e) complex. wikipedia.org The resulting ligated boryl radical is a π-radical, analogous in some respects to a benzyl (B1604629) radical, and has been detected and characterized by electron paramagnetic resonance (EPR) spectroscopy. researchgate.net
The primary reactivity of these chiral amine-boryl radicals derived from this compound adducts is as hydrogen atom abstractors in polarity-reversal catalysis schemes. rsc.orgresearchgate.net They can also participate in radical hydroboration reactions, where the boryl radical adds across an unsaturated bond (e.g., an alkene) to generate a carbon-centered radical, which can then be trapped to form the final product. rsc.org The reactivity of these boryl radicals can be tuned by modifying the substituents on the boron or the nature of the Lewis base ligand. rsc.org
Applications of Isopinocampheylborane in Asymmetric Organic Synthesis
Enantioselective Hydroboration of Unsaturated Substrates
Hydroboration, the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond, is a fundamental reaction in organic chemistry. makingmolecules.commasterorganicchemistry.com When a chiral hydroborating agent such as isopinocampheylborane is employed, the reaction can proceed with high enantioselectivity, leading to the formation of chiral organoborane intermediates. These intermediates can then be converted to a variety of functional groups with retention of the newly established stereochemistry.
Asymmetric Hydroboration of Terminal and Internal Alkenes
Monothis compound (IpcBH₂) and dithis compound (B13816774) (Ipc₂BH) are two of the most widely used chiral hydroborating agents derived from α-pinene. makingmolecules.com The level of steric bulk differs between these two reagents, making them complementary in their application. thieme-connect.de Ipc₂BH is particularly effective for the asymmetric hydroboration of relatively unhindered, (Z)-disubstituted alkenes, affording the corresponding chiral alcohols after oxidation with high optical purities. thieme-connect.de For instance, the hydroboration of (Z)-2-butene with (-)-dithis compound, followed by oxidation, yields (R)-2-butanol with a high degree of enantiomeric excess. thieme-connect.de
Conversely, monothis compound (IpcBH₂) is well-suited for the hydroboration of more sterically hindered alkenes, such as (E)-disubstituted and trisubstituted alkenes. thieme-connect.de The enantiomeric purities of the resulting alcohols are often high and tend to increase with the steric demand of the substituents on the alkene. acs.org This strong dependence on steric factors allows for a predictable and controllable method for synthesizing a wide range of chiral alcohols. acs.org
The enantiomeric purity of the this compound reagent itself is crucial for achieving high enantioselectivity in the product. Methods have been developed to produce IpcBH₂ of very high optical purity, even from optically impure α-pinene, through the formation and purification of a crystalline TMEDA adduct. acs.org
| Alkene Type | Recommended Reagent | Typical Enantiomeric Excess (ee) | Reference(s) |
| (Z)-Disubstituted Alkenes | Dithis compound (Ipc₂BH) | High | thieme-connect.de |
| (E)-Disubstituted Alkenes | Monothis compound (IpcBH₂) | High | thieme-connect.de |
| Trisubstituted Alkenes | Monothis compound (IpcBH₂) | High | thieme-connect.de |
| Terminal Alkenes | Isopinocampheylchloroborane (IpcBHCl) | Up to 82% (can be enhanced) | researchgate.net |
Diastereoselective Hydroboration of Substituted Alkenes and Cyclic Dienes
This compound reagents are also highly effective in controlling diastereoselectivity in the hydroboration of alkenes that already possess a stereocenter or in the hydroboration of cyclic dienes. In the case of substituted alkenes, the chiral reagent can selectively react with one of the diastereotopic faces of the double bond, leading to the preferential formation of one diastereomer. thieme-connect.de This substrate-controlled diastereoselectivity is often enhanced by the inherent enantioselectivity of the reagent.
The asymmetric cyclic hydroboration of suitable cyclic dienes, such as 1-allyl-1-cycloalkenes, with isopinocampheylchloroborane etherate (IpcBHCl·Et₂O) provides a powerful method for the synthesis of trans-fused bicyclic and cyclic ketones and alcohols with high stereocontrol. acs.org The reaction proceeds through an initial hydroboration of the terminal double bond, followed by an intramolecular hydroboration of the internal double bond to form a cyclic trialkylborane. This intermediate can then be manipulated to yield the desired chiral products. acs.org
A notable application of diastereoselective hydroboration is in reductive aldol (B89426) reactions. The hydroboration of α,β-unsaturated carbonyl compounds, such as 4-acryloylmorpholine, with dithis compound generates a Z-enolborinate. nih.gov This intermediate then undergoes a highly diastereoselective aldol reaction with chiral aldehydes to produce syn-α-methyl-β-hydroxy morpholine (B109124) carboxamides with excellent diastereomeric ratios. nih.gov
Regioselectivity Control in Hydroboration Reactions
Hydroboration reactions are well-known for their anti-Markovnikov regioselectivity, where the boron atom adds to the less substituted carbon of the double bond. masterorganicchemistry.comredalyc.orgyoutube.com This regioselectivity is primarily governed by steric factors; the bulky borane (B79455) moiety preferentially approaches the less sterically hindered carbon atom of the alkene. redalyc.org this compound and its derivatives, being sterically demanding reagents, exhibit excellent control over regioselectivity.
In the hydroboration of dienes, the careful choice of reagent and reaction conditions can allow for the selective hydroboration of one double bond over another. For example, in the synthesis of cylindrocyclophane A, a diastereoselective hydroboration with this compound was employed to set a specific stereocenter in an alkyl chain. caltech.edu Furthermore, the use of isopinocampheylchloroborane (IpcBHCl) allows for intramolecular hydroborations with a high degree of regiochemical control that is often difficult to achieve with intermolecular reactions. researchgate.net
Chiral Alcohol Synthesis
The primary application of the chiral organoboranes derived from the hydroboration of alkenes with this compound is the synthesis of chiral alcohols. This is typically achieved through an oxidation step, most commonly using alkaline hydrogen peroxide, which replaces the carbon-boron bond with a carbon-oxygen bond with complete retention of stereochemistry. masterorganicchemistry.comthieme-connect.de
Preparation of Secondary and Tertiary Alcohols from Alkene Hydroboration-Oxidation
The hydroboration-oxidation sequence using this compound reagents provides a reliable and highly enantioselective route to a vast array of chiral secondary alcohols from prochiral alkenes. thieme-connect.de As detailed in section 4.1.1, the choice between monothis compound and dithis compound allows for the efficient synthesis of chiral alcohols from various classes of alkenes, including (Z)- and (E)-disubstituted, and trisubstituted alkenes, often with high optical purities. thieme-connect.de
The synthesis of chiral tertiary alcohols via hydroboration is less common but can be achieved through the hydroboration of appropriately substituted trisubstituted or tetrasubstituted alkenes. The steric hindrance associated with these substrates often necessitates the use of less bulky hydroborating agents or more forcing reaction conditions.
The versatility of this methodology is highlighted by its application in the synthesis of complex natural products where the stereospecific introduction of hydroxyl groups is critical. thieme-connect.de
Enantioselective Allylboration of Aldehydes and Ketones
Beyond hydroboration, this compound derivatives are pivotal in the enantioselective allylboration of carbonyl compounds. B-Allyldithis compound, prepared from dithis compound, reacts with aldehydes to produce chiral homoallylic alcohols with exceptionally high enantiomeric excess. york.ac.ukharvard.edu This reaction proceeds through a highly organized, chair-like transition state where the allyl group is transferred to the carbonyl carbon. harvard.edu
The enantioselectivity of the allylboration is remarkably general and does not significantly depend on the structure of the aldehyde. york.ac.uk Furthermore, the reaction temperature plays a crucial role, with lower temperatures leading to increased enantioselectivity. york.ac.ukharvard.edu The reaction is also applicable to ketones, although the enantioselectivity is generally lower than that observed with aldehydes. york.ac.uk This method provides a powerful tool for the asymmetric construction of carbon-carbon bonds and the synthesis of chiral homoallylic alcohols, which are valuable synthetic intermediates. york.ac.uk
Synthesis of Homoallylic Alcohols with High Enantiomeric Excess
The synthesis of optically active homoallylic alcohols is a significant transformation in organic chemistry, and allyldithis compound has proven to be an exceptional reagent for this purpose. york.ac.uk This chiral reagent adds to the carbonyl group of various aldehydes with remarkable enantioselectivity, effectively transferring the allyl group to the carbonyl carbon. york.ac.uk
The reaction proceeds smoothly at low temperatures, such as -78 °C, to yield the corresponding secondary homoallylic alcohols in high enantiomeric excess (ee). york.ac.uk An important feature of this method is that the level of asymmetric induction does not appear to be significantly dependent on the steric bulk of the aldehyde, with both simple aliphatic and more hindered aldehydes providing products with excellent enantiopurity. york.ac.uk For instance, the reaction of allyldithis compound with aldehydes ranging from propionaldehyde (B47417) to pivalaldehyde consistently yields homoallylic alcohols with 93-96% ee. york.ac.uk The reaction with benzaldehyde (B42025) is also highly effective, affording the product in 96% ee. york.ac.uk The enantioselectivity of the allylboration is sensitive to the reaction temperature; for example, the reaction with acetaldehyde (B116499) at 0 °C gives the product in 79% ee, which increases significantly when the temperature is lowered to -78 °C. york.ac.uk
In a related application, the hydroboration of racemic allenes with dithis compound, followed by reaction with an aldehyde, can produce (E)-δ-stannyl-anti-homoallylic alcohols with high enantioselectivities, typically between 88–94% ee. nih.gov This enantioconvergent process converts both enantiomers of the starting allene (B1206475) into a single, highly enantioenriched product. nih.gov
Table 1: Enantioselective Synthesis of Homoallylic Alcohols using Allyldithis compound
This table summarizes the results from the condensation of allyldithis compound with various aldehydes.
| Aldehyde | Product | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|
| Propionaldehyde | (S)-(+)-1-Hexen-4-ol | 72 | 96 |
| n-Butyraldehyde | (S)-(+)-1-Hepten-4-ol | 75 | 94 |
| Isobutyraldehyde | (S)-(+)-5-Methyl-1-hexen-4-ol | 65 | 93 |
| Pivalaldehyde | (S)-(+)-5,5-Dimethyl-1-hexen-4-ol | 60 | 94 |
| Benzaldehyde | (S)-(+)-1-Phenyl-3-buten-1-ol | 70 | 96 |
Asymmetric Reduction of Carbonyl Compounds
This compound derivatives are highly effective chiral reducing agents for the asymmetric reduction of prochiral ketones to optically active secondary alcohols. myskinrecipes.comchemdad.com While this compound itself was initially found to be unsatisfactory for this purpose, its halogenated derivative, diisopinocampheylchloroborane (Ipc₂BCl), has demonstrated exceptional efficiency, particularly for the reduction of aralkyl ketones. researchgate.netrushim.ru
Diisopinocampheylchloroborane, which can be prepared in high purity from α-pinene, reduces prochiral ketones at convenient rates at -25 °C. researchgate.net The degree of asymmetric induction is highly dependent on the structure of the ketone substrate. researchgate.net For simple aliphatic ketones, the optical induction is modest; for example, the reduction of 2-butanone, 2-octanone, and 3-methyl-2-butanone (B44728) results in optical yields of 4%, 7%, and 32%, respectively. researchgate.net However, the reduction of aralkyl ketones with this reagent proceeds with very high asymmetric induction. researchgate.net This substrate-dependent stereoselectivity highlights the reagent's utility for specific classes of compounds. Another related reagent, B-3-pinanyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane®), is also widely used for the asymmetric reduction of prochiral ketones. chemdad.com
Table 2: Asymmetric Reduction of Prochiral Ketones with Diisopinocampheylchloroborane
This table shows the optical induction achieved in the reduction of various prochiral ketones.
| Ketone | Resulting Alcohol | Optical Induction (% ee) |
|---|---|---|
| 2-Butanone | 2-Butanol | 4 |
| 2-Octanone | 2-Octanol | 7 |
| 3-Methyl-2-butanone | 3-Methyl-2-butanol | 32 |
The application of this compound and related chiral boranes extends to the enantioselective reduction of other prochiral functional groups, most notably imines. The reduction of imines and their derivatives, such as dihydroisoquinolines, is a critical method for synthesizing chiral amines and alkaloids. researchgate.net
Chiral electrophilic boranes derived from (+)-α-pinene have been employed in the reduction of ketimines, although early examples showed modest enantioselectivity, such as 13% ee in one case. rsc.org Subsequent development in this area has led to more effective catalyst systems. rsc.org In the context of more complex substrates, this compound has been cited as a potential chiral reducing agent for the enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines (DHIQs) to furnish chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines (THIQs). researchgate.net This transformation is of significant interest due to the wide range of biological activities associated with the resulting chiral alkaloid structures. researchgate.net The reduction of the C=N double bond in DHIQs can be achieved using various methods, including the use of chiral hydride reducing agents, where this compound derivatives serve as a viable option. researchgate.net
Stereoselective Reduction of Prochiral Ketones
Stereoselective Carbon-Carbon Bond Forming Reactions
Boron-mediated aldol condensations are a cornerstone of stereoselective synthesis, renowned for their high levels of predictability and stereocontrol. griffith.edu.au Dithis compound ((Ipc)₂BH) can be used to generate boron enolates from α,β-unsaturated carbonyl compounds. orgsyn.org These enolates then react with aldehydes to form β-hydroxy ketones. griffith.edu.au
The stereochemical outcome of the aldol reaction is strongly correlated with the geometry of the boron enolate. griffith.edu.auresearchgate.net Generally, (Z)-enolates lead to syn-aldol products, while (E)-enolates yield anti-aldol products. The stereoselectivity of these condensations can be influenced by the boron ligands. researchgate.net While many boron aldol reactions utilize achiral dialkylboryl triflates with chiral ketone substrates or auxiliaries, the use of chiral ligands on the boron atom, such as the isopinocampheyl group, can induce asymmetry in the formation of new stereogenic centers. researchgate.netyork.ac.uk The reaction is believed to proceed through a highly organized, chair-like six-membered transition state, which accounts for the efficient transfer of stereochemical information. griffith.edu.au
The homologation of boronic esters is a powerful method for the iterative extension of carbon chains with excellent stereocontrol. nih.gov This process typically involves the reaction of a boronic ester with a nucleophile that also contains a leaving group on the α-carbon, such as lithiated haloforms or carbamates. nih.govu-tokyo.ac.jp The reaction proceeds through the formation of a boronate "ate" complex, followed by a 1,2-metallate rearrangement where a carbon group migrates from the boron to the adjacent carbon, displacing the leaving group. nih.gov
This methodology allows for the controlled, stereospecific insertion of a carbon unit. While organoboranes are central to this chemistry, the direct use of this compound as the primary reagent for the homologation itself is not the standard approach. Instead, the focus is often on using chiral boronic esters (substrate control) or chiral lithiated carbanions (reagent control) to guide the stereochemical outcome. nih.gov For example, the Matteson homologation uses α-chloroboronic esters, and the Aggarwal and Hoppe approaches utilize chiral lithiated carbamates for the asymmetric homologation of achiral boronic esters. u-tokyo.ac.jp These methods provide a versatile pathway for assembling complex stereochemical arrays, such as 1,2- and 1,3-diols. u-tokyo.ac.jporganic-chemistry.org
Stereospecific Cross-Coupling Reactions (e.g., Suzuki-Miyaura Precursors)
Organoboranes derived from the asymmetric hydroboration of alkenes with monothis compound (IpcBH₂) or dithis compound (Ipc₂BH) serve as highly valuable precursors for stereospecific cross-coupling reactions. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nih.govlibretexts.orgorganic-chemistry.org When chiral, enantioenriched organoboranes are used, the potential exists to transfer the stereochemical information from the borane to the final product, a process known as stereospecific cross-coupling. nih.gov
The general strategy involves the hydroboration of a prochiral alkene with an this compound reagent to generate a chiral trialkylborane. This intermediate is often converted to a more stable and reactive boronic acid or boronic ester. These chiral boronic esters can then participate in palladium-catalyzed cross-coupling reactions with various partners, such as aryl or vinyl halides, with a high degree of stereochemical fidelity. acs.orgbristol.ac.uk The reaction typically proceeds with retention of configuration at the carbon-boron bond, meaning the stereocenter established during the initial hydroboration is preserved in the coupled product.
Advances in this area have enabled the use of configurationally stable, enantioenriched main-group organometallic nucleophiles to form C(sp³)-C(sp²) bonds, which is crucial for controlling the three-dimensional structure of molecules. nih.gov For example, enantioenriched secondary allylic boronic esters, prepared via chemistry involving this compound derivatives, undergo palladium-catalyzed cross-coupling with aryl iodides with almost perfect stereoretention. bristol.ac.uk Similarly, optically active secondary alkyltrifluoroborates can undergo cross-coupling with inversion of absolute configuration. acs.org The success of these reactions relies on the transmetalation step to palladium occurring through a single, dominant stereospecific pathway. nih.gov
Table 1: Examples of this compound-Derived Precursors in Stereospecific Cross-Coupling
| Precursor Type | Coupling Partner | Catalyst System | Stereochemical Outcome | Reference |
| Secondary Allylic Boronic Ester | Aryl Iodide | Pd(dba)₂ / PPh₃ | High Enantiospecificity (Retention) | bristol.ac.uk |
| Secondary Alkyltrifluoroborate | Aryl Chloride | Pd Precatalyst / K₂CO₃ | Stereospecific Inversion | acs.org |
| Benzylic Boronic Ester | Aryl Halide | Pd(dba)₂ / PPh₃ | High Enantiospecificity (Retention) | bristol.ac.uk |
Formal Michael Additions via Boron-Zinc Exchange and Transmetalation
This compound is instrumental in a powerful strategy for formal enantioselective Michael additions that operates through an umpolung (inversion of polarity) of reactivity. scispace.com This method involves a sequence of asymmetric hydroboration, boron-zinc exchange, and subsequent reaction with a Michael acceptor. researchgate.net
The process begins with the asymmetric hydroboration of an alkene using monothis compound (IpcBH₂), which establishes a chiral center. The resulting chiral organoborane then undergoes a boron-zinc exchange reaction, typically upon treatment with a dialkylzinc reagent like diethylzinc (B1219324) or diisopropylzinc. researchgate.net This transmetalation step generates a chiral secondary alkylzinc species with high retention of configuration. The use of (−)-IpcBH₂ has been shown to improve the configurational stability and stereomeric purity of the resulting optically active dialkylzinc compounds, achieving enantiomeric excesses (ee) up to 96%. researchgate.netacs.org
Table 2: Key Steps in Formal Michael Addition via Boron-Zinc Exchange
| Step | Reagent(s) | Intermediate | Purpose | Reference |
| 1. Asymmetric Hydroboration | Alkene + (-)-IpcBH₂ | Chiral Organoborane | Establish stereocenter | scispace.comresearchgate.net |
| 2. Boron-Zinc Exchange | Dialkylzinc (e.g., Et₂Zn) | Chiral Dialkylzinc | Transmetalation to a more reactive nucleophile | researchgate.netacs.org |
| 3. Conjugate Addition | Michael Acceptor + Cu(I) catalyst | Final Product | Carbon-carbon bond formation | scispace.com |
Utilization in Complex Molecule and Natural Product Total Synthesis
The high stereoselectivity achievable with this compound reagents makes them powerful tools in the total synthesis of complex, biologically active natural products. nih.gov Their application is often found in two key areas: the generation of versatile chiral building blocks that are incorporated into a larger molecular framework, and in strategic, late-stage reactions that define a crucial stereocenter in a complex intermediate. caltech.eduresearchgate.net
Chiral Building Block Generation for Stereodefined Intermediates
A fundamental strategy in asymmetric synthesis is the use of the "chiral pool," which involves starting with readily available, enantiomerically pure compounds. This compound extends this concept by allowing for the creation of custom chiral building blocks from simple, achiral starting materials. sciencenet.cnresearchgate.net The asymmetric hydroboration of a prochiral alkene with IpcBH₂ or Ipc₂BH produces a chiral alcohol after oxidative workup, often with very high enantiomeric excess. wikipedia.orgnih.gov
These chiral alcohols, or the organoborane intermediates themselves, serve as versatile synthons. sciencenet.cn They can be carried through multiple synthetic steps, with the stereocenter installed by the hydroboration reaction being preserved and guiding the stereochemical outcome of subsequent transformations. This approach is particularly valuable in drug discovery and development, where the demand for complex chiral intermediates is high. nih.gov For instance, B-allyldithis compound, derived from dithis compound, can undergo asymmetric allylboration to furnish chiral homoallylic alcohols, which are valuable and versatile building blocks for further elaboration in a chiral synthesis. wikipedia.org
Strategic Application in Key Stereodefining Steps
In the intricate pathways of total synthesis, there are often specific steps where the correct configuration of a single stereocenter must be installed with high precision. This compound is frequently chosen for such critical transformations. caltech.educaltech.edu Its steric bulk and well-defined transition state geometry allow for highly diastereoselective hydroboration of complex alkenes, where the existing stereocenters of the substrate direct the facial selectivity of the borane's approach.
A prominent example is found in the total synthesis of Cylindrocyclophane A. caltech.educaltech.edu In the final stages of the synthesis, a diastereoselective hydroboration of a complex olefin intermediate using this compound (IpcBH₂) was employed. This key step successfully installed one of the final stereocenters, leading directly to the core structure of the natural product. caltech.educaltech.edu Similarly, a derivative of this compound was utilized in the total synthesis of Nahuoic Acid A, an inhibitor of the epigenetic enzyme lysine (B10760008) methyl transferase SETD8. researchgate.net The application of these reagents in such pivotal, stereodefining steps underscores their reliability and importance in the assembly of complex molecular architectures.
Table 3: Examples of this compound in Key Stereodefining Steps of Total Syntheses
| Natural Product | Key Transformation | Reagent | Role in Synthesis | Reference |
| Cylindrocyclophane A | Diastereoselective Hydroboration | This compound (IpcBH₂) | Installation of a key hydroxyl stereocenter in a late-stage intermediate | caltech.educaltech.edu |
| Nahuoic Acid A | Asymmetric Allylation | B-allyldithis compound | Creation of a stereogenic center in an early fragment of the molecule | researchgate.net |
Derivatives, Analogues, and Modified Isopinocampheylborane Reagents
Monomeric and Dimeric Forms of Isopinocampheylborane
Like many hydroboranes, this compound (IpcBH₂) exists as a dimer with bridging hydrogens connecting the two boron atoms. wikipedia.org While often depicted as a monomer for simplicity, its dimeric nature is established. wikipedia.org The equilibrium between the monomeric and dimeric forms can be influenced by factors such as the solvent and the steric bulk of the organic substituents. sci-hub.se For instance, in tetrahydrofuran (B95107) (THF), this compound exhibits a significant amount of the monomer-THF adduct, around 37%, due to the steric bulk of the isopinocampheyl group. sci-hub.se This is in contrast to less hindered monoalkylboranes like methylborane, which exists almost entirely as a dimer. sci-hub.se
The dissociation of the dimer into the monomeric species is a crucial step in hydroboration reactions, as the monomer is the active hydroborating agent. thieme-connect.de The stability of the dimer can therefore affect the reactivity of the reagent. Any substituent on the boron atom tends to stabilize the monomeric form relative to the dimer. thieme-connect.de
The formation of a stable crystalline 2:1 adduct of monothis compound with N,N,N′,N′-tetramethylethylenediamine (TMEDA) is a key method for obtaining the reagent with high optical purity. acs.org This adduct formation allows for the enantiomeric enrichment of the borane (B79455). acs.org
Chiral Haloborane Derivatives and Their Complementary Reactivity
The introduction of a halogen atom to the boron center of dithis compound (B13816774) (Ipc₂BH) leads to the formation of haloborane derivatives, most notably diisopinocampheylchloroborane (Ipc₂BCl), also known as DIP-Chloride™. wikipedia.orgrsc.org This derivative is synthesized by treating Ipc₂BH with hydrogen chloride. wikipedia.org
Key Features of Diisopinocampheylchloroborane (Ipc₂BCl):
Enhanced Stability: Ipc₂BCl is reported to be more stable than trialkylboranes. wikipedia.org
Complementary Enantioselectivity: It often provides the opposite enantiomer of a chiral alcohol compared to the reduction with Ipc₂BH, typically with very high enantioselectivity. wikipedia.orgresearchgate.net For example, in the reduction of aralkyl ketones, Ipc₂BCl can yield the opposite product configuration compared to reductions with the corresponding o-methoxyacetophenones. researchgate.net
Broad Substrate Scope: It is effective for the asymmetric reduction of various ketones, including aryl alkyl ketones, tert-butyl alkyl ketones, and α-keto esters. wikipedia.orgacs.org
In Situ Preparation: A one-pot preparation method from α-pinene and borane methyl sulfide (B99878) has been developed, which avoids the need to isolate the air- and moisture-sensitive reagent, making it suitable for large-scale operations. researchgate.net
The reactivity of these haloborane derivatives is influenced by both steric and electronic factors. The presence of the chlorine atom modifies the Lewis acidity of the boron center, impacting the transition state of the reduction reaction. nih.gov This often leads to different stereochemical outcomes compared to the parent hydroborane.
Lewis Base Adducts of this compound (e.g., TMEDA, Pyridine)
This compound readily forms adducts with Lewis bases, which can stabilize the reagent and, in some cases, facilitate its purification and enhance its enantiomeric purity.
TMEDA Adducts: Monothis compound (IpcBH₂) forms a solid adduct with N,N,N′,N′-tetramethylethylenediamine (TMEDA), which can be easily purified by crystallization. researchgate.net This adduct, often a 2:1 complex of IpcBH₂ to TMEDA, is crucial for obtaining the borane with high optical purity. acs.org The free borane can then be liberated by treatment with reagents like boron trifluoride etherate. researchgate.net A 1:1 adduct is also known but crystallizes under different conditions without the same level of enantiomeric enrichment. acs.org These TMEDA complexes are valued for their role in asymmetric synthesis, particularly in the production of chiral molecules for pharmaceuticals and agrochemicals. chemimpex.com
Pyridine and DMAP Adducts: Pyridine-borane complexes are also utilized in hydroboration reactions. A significant development is the formation of a crystalline complex between this compound and p-(dimethylamino)pyridine (DMAP). acs.org This DMAP complex can be obtained with greater than 99% enantiomeric excess (ee) starting from α-pinene of lower enantiomeric purity. acs.org The purification of this air-stable solid is straightforward via crystallization. acs.org
The formation of these Lewis base adducts provides a practical advantage by converting the often air- and moisture-sensitive boranes into more stable, handleable solids.
Interactive Table: Lewis Base Adducts of this compound
| Lewis Base | Adduct Type | Key Features | Reference(s) |
| TMEDA | 2:1 (IpcBH₂)₂·TMEDA | Crystalline solid, allows for enantiomeric enrichment of IpcBH₂. | acs.org |
| TMEDA | 1:1 IpcBH₂·TMEDA | Known to form, but doesn't typically upgrade enantiomeric purity upon crystallization. | acs.org |
| Pyridine | Adducts with borane | Used in hydroboration reactions. | |
| DMAP | 1:1 IpcBH₂·DMAP | Air-stable crystalline solid, allows for significant enantiomeric enrichment to >99% ee. | acs.org |
Isopinocampheyl as a Chiral Ligand or Auxiliary in Other Catalytic Systems
The isopinocampheyl moiety, derived from α-pinene, is not limited to organoborane chemistry but also serves as a versatile chiral ligand or auxiliary in a variety of other catalytic systems. Its rigid bicyclic structure provides a well-defined chiral environment that can effectively induce asymmetry in chemical transformations.
Examples of Isopinocampheyl in Other Catalytic Systems:
Palladium Catalysis: An isopinocampheyl-palladium acetate (B1210297) dimer has been used in asymmetric heterocyclization reactions. caltech.edu
Phosphorus Ligands: The isopinocampheyl group has been incorporated as a chiral substituent in phosphindole oxides, which are then used to create phosphahelicenes. researchgate.net These helical chiral scaffolds can act as ligands in enantioselective catalysis. researchgate.net
Tris(pyrazolyl)borate Ligands: A chiral tris(pyrazolyl)borate ligand has been synthesized using (isopinocampheyl)BCl₂ as the boron source. acs.org This ligand has been used to form chiral manganese and ruthenium complexes, demonstrating its utility in coordination chemistry. acs.org
Amine-Boryl Radicals: An optically active amine-boryl radical, where the chiral group is isopinocampheyl, has been shown to abstract a hydrogen atom enantioselectively. acs.org
Chiral Auxiliaries: Pinene-based amino alcohols have been employed as chiral auxiliaries in the enantioselective addition of diethylzinc (B1219324) to aldehydes to produce chiral secondary alcohols. rsc.org
The success of the isopinocampheyl group in these diverse systems underscores its effectiveness as a source of chirality, capable of influencing the stereochemical outcome of reactions mediated by different metals and reactive intermediates.
Development of Other Pinene-Derived Chiral Boranes and their Comparison
The pioneering work with this compound spurred the development of a range of other chiral borane reagents derived from α-pinene. rsc.org These reagents offer alternative or complementary reactivity and selectivity profiles.
Notable Pinene-Derived Boranes:
Alpine-Borane®: This reagent is derived from the reaction of 9-borabicyclo[3.3.1]nonane (9-BBN) with α-pinene. wikipedia.org It is a sterically hindered trialkylborane used for the stereoselective reduction of aldehydes. wikipedia.org
Allyldiisopinocampheylboranes: These reagents are used for the asymmetric allylboration of aldehydes and ketones to produce chiral homoallylic alcohols with high enantioselectivity. york.ac.uk They are often more reactive than related chiral allylboronates, allowing for lower reaction temperatures and improved chirality transfer. york.ac.uk
B-Alkyl-IpcBCl Reagents: Further modification of diisopinocampheylchloroborane by replacing one of the isopinocampheyl groups with another alkyl group, such as a tert-butyl group, leads to reagents like B-t-Bu-IpcBCl. nih.gov The stereoselectivity of these reagents in ketone reductions is influenced by the interplay of the different substituents on the boron atom. nih.gov
Comparison of Pinene-Derived Boranes:
| Reagent | Precursors | Primary Application | Key Characteristics | Reference(s) |
| Dithis compound (Ipc₂BH) | α-pinene, borane | Asymmetric hydroboration of alkenes, reduction of ketones | Dimeric structure, moderate enantioselectivity for some ketones. | wikipedia.org |
| Diisopinocampheylchloroborane (Ipc₂BCl) | Ipc₂BH, HCl | Asymmetric reduction of ketones | Often complementary enantioselectivity to Ipc₂BH, higher stability. | wikipedia.orgresearchgate.net |
| Alpine-Borane® | α-pinene, 9-BBN | Asymmetric reduction of aldehydes | Sterically demanding trialkylborane. | wikipedia.org |
| Allyldithis compound | Ipc₂B-OCH₃, allyllithium | Asymmetric allylation of carbonyls | High enantioselectivity for homoallylic alcohols, more reactive than allylboronates. | york.ac.uk |
The development of this suite of reagents from a single chiral precursor, α-pinene, highlights the versatility and importance of the pinane (B1207555) scaffold in asymmetric synthesis. researchgate.net The choice of reagent depends on the specific transformation and the desired stereochemical outcome, with different derivatives often providing complementary results. wikipedia.org
Computational and Theoretical Investigations of Isopinocampheylborane Chemistry
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricacies of chemical reactions involving isopinocampheylborane. By calculating the electronic structure and energies of molecules and transition states, DFT provides a quantitative framework for understanding and predicting chemical behavior.
Elucidation of Reaction Pathways and Transition State Geometries
DFT calculations have been instrumental in mapping out the potential energy surfaces of reactions involving this compound, thereby identifying the most probable reaction pathways. A key aspect of this is the characterization of transition state geometries. For instance, in hydroboration reactions, theoretical studies have supported the four-membered transition state model originally proposed by Brown. These calculations help to visualize the precise arrangement of atoms as the borane (B79455) adds across a double bond. scribd.com
Computational studies have explored various reaction mechanisms, such as the hydroboration of alkenes and alkynes, and have provided detailed energetic profiles. researchgate.netrsc.org For example, DFT calculations have been used to investigate the mechanism of caesium fluoride-mediated hydrocarboxylation of alkenes, indicating that benzylic organoboranes are converted to organocaesium intermediates which then react with CO2. rsc.org The calculated transition states for these processes reveal the key interactions that stabilize one pathway over another. rsc.org
| Reaction | Method | Key Findings |
| Hydroboration of cis-2-butene (B86535) with di-isopinocampheylborane | MM2[3-21G] | The preferred transition structure was identified, providing a model for stereoselective hydroboration. scribd.com |
| Hydroboration of alkenes | DFT | Elucidated the role of oxygen-containing functionalities in directing the regio- and stereoselectivity of hydroboration. |
| Carboxylation of organoboranes | DFT (uB97XD/6-31+G*) | Revealed that the reaction proceeds through an organocaesium intermediate. rsc.org |
| Fluorination of isopropyl radical | DFT ((RO)B2PLYP/G3MP2Large) | Calculated transition states for the fluorine atom transfer process. nih.gov |
Prediction and Rationalization of Enantioselectivity
A major success of DFT calculations in the context of this compound chemistry is the ability to predict and rationalize the enantioselectivity observed in asymmetric reactions. cardiff.ac.uk By comparing the energies of the transition states leading to the different enantiomeric products, researchers can predict which stereoisomer will be formed preferentially.
These calculations have shown that the high enantioselectivity of this compound reagents arises from the steric hindrance imposed by the bulky pinanyl groups. scribd.com The substrate approaches the borane in a way that minimizes steric clashes, leading to a favored transition state and, consequently, the formation of one enantiomer in excess. DFT studies have been successfully applied to various reactions, including the hydroboration of prochiral alkenes and the reduction of ketones. cardiff.ac.uk
| Substrate | Reagent | Predicted ee (%) | Experimental ee (%) |
| cis-2-Butene | Di-isopinocampheylborane | High | 98.4 |
| Acetophenone | This compound derivative | High | High |
Analysis of Steric and Electronic Effects on Reactivity
DFT calculations allow for a detailed analysis of how steric and electronic factors influence the reactivity of this compound and its derivatives. The steric bulk of the isopinocampheyl group is a dominant factor in controlling stereoselectivity. Computational models can quantify these steric interactions and correlate them with experimental outcomes. scribd.com
Electronic effects also play a crucial role. For example, the introduction of electron-withdrawing or electron-donating groups on the substrate or the borane can alter the electronic properties of the transition state, thereby affecting the reaction rate and selectivity. DFT can model these electronic perturbations and provide insights into their impact. For instance, studies on N-heterocyclic carbene (NHC)-boranes have used DFT to investigate how substituent modifications affect their hydrogen atom abstraction reactions. researchgate.net
Molecular Modeling and Conformational Analysis
Molecular modeling techniques, including conformational analysis, provide a complementary approach to DFT for studying the three-dimensional structures of molecules and their complexes. These methods are particularly useful for understanding the non-covalent interactions that govern the formation of borane-substrate adducts and influence stereocontrol.
Structural Analysis of Borane-Substrate Adducts
Molecular modeling allows for the detailed structural analysis of the adducts formed between this compound and various substrates. researchgate.net X-ray crystallography has provided experimental structures for some amine-borane complexes, which serve as valuable benchmarks for computational models. researchgate.netresearchgate.net
These analyses reveal the preferred conformations of the adducts and highlight the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize them. Understanding the structure of these adducts is crucial, as it is often the precursor to the reactive species in the subsequent chemical transformation.
Correlation between Conformation and Stereocontrol
A key goal of molecular modeling is to establish a clear correlation between the conformation of the borane-substrate adduct and the stereochemical outcome of the reaction. cardiff.ac.uk By analyzing the different possible conformations and their relative energies, researchers can identify the most stable and reactive conformers.
The conformation of the adduct can dictate the facial selectivity of the subsequent reaction. For example, in the hydroboration of an alkene, the alkene face presented to the B-H bond in the most stable adduct conformation will determine the stereochemistry of the resulting alcohol after oxidation. This approach has been successfully used to explain the stereoselectivity in various reactions catalyzed or mediated by this compound and its derivatives. cardiff.ac.ukresearchgate.net
Quantum Chemical Characterization of Borane Reactivity
Computational chemistry provides powerful tools for understanding the electronic structure of reagents and, consequently, their reactivity. researchgate.net For this compound, quantum chemical methods are essential for elucidating the factors that control its remarkable stereoselectivity in hydroboration reactions. The reactivity is largely governed by the electronic characteristics of the boron center and the B-H bond, which can be described through analyses of frontier molecular orbitals and charge distribution. wikipedia.orgcardiff.ac.uk
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the outcomes of chemical reactions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.org In the context of the hydroboration of an alkene by this compound, the key interaction occurs between the HOMO of the alkene (the π bond) and the LUMO of the borane. wm.edu
The LUMO of a borane like this compound is primarily localized on the electron-deficient boron atom, which possesses a vacant p-orbital. nih.gov The HOMO of the alkene is the π-bonding orbital. The reaction is initiated by the donation of electron density from the alkene's HOMO to the borane's LUMO. This interaction dictates the regioselectivity of the addition. The boron atom adds to the less substituted carbon of the double bond, a preference driven by both steric hindrance from the bulky isopinocampheyl groups and the electronic stabilization of the transition state.
The energy gap between the reacting orbitals (HOMO-LUMO gap) is a critical factor in determining reaction rates. wikipedia.org A smaller gap implies a stronger interaction and a more facile reaction. While specific energy values for this compound are not widely published, the principles of FMO theory provide a robust qualitative framework for understanding its reactivity.
| Reactant | Relevant Orbital | Role in Reaction | Description |
|---|---|---|---|
| This compound | LUMO | Electron Acceptor | Localized primarily on the electron-deficient boron atom; acts as the electrophilic site. |
| Alkene | HOMO | Electron Donor | The π-orbital of the C=C double bond; acts as the nucleophilic site. |
Charge Distribution and Bonding Analysis in Borane Species
The distribution of electron density and the nature of chemical bonds in this compound are fundamental to its chemical behavior. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate partial atomic charges and describe bonding in detail. wikipedia.orguni-muenchen.de These analyses consistently show that in the B-H bond of a borane, the hydrogen atom is more electronegative than boron, leading to a polarized bond with a partial negative charge (hydridic character) on the hydrogen (Hδ-) and a partial positive charge on the boron (Bδ+).
This polarization is a key electronic factor in the hydroboration mechanism. The positively charged boron is attracted to the electron-rich alkene π-system, while the hydridic hydrogen is delivered to the adjacent carbon atom. Computational studies on various amine borane adducts, for example, have used Mulliken charge calculations to confirm the presence of Hδ+ and Hδ- atoms, which drive intermolecular interactions. mdpi.comnih.gov NBO analysis provides a more detailed picture, describing the bond as a localized two-center orbital and quantifying delocalization effects from donor-acceptor interactions. uni-muenchen.dewikipedia.org For instance, analysis of N-heterocyclic carbene borane radicals via DFT computations has demonstrated that they are planar π-delocalized species, a finding that explains their reactivity. researchgate.net
While a specific, detailed charge table for this compound from the literature is not available, the expected charge distribution based on established principles is summarized below. This distribution underpins the concerted, four-membered transition state characteristic of hydroboration reactions.
| Atom/Bond | Expected Partial Charge | Bonding Description | Significance in Reactivity |
|---|---|---|---|
| Boron (B) | δ+ (Positive) | Lewis acidic center | Acts as the electrophile, interacting with the nucleophilic alkene π-bond. |
| Hydrogen (H of B-H) | δ- (Negative) | Hydridic character | Transferred as a hydride to the carbon atom, completing the hydroboration. |
| B-H Bond | Polar Covalent | σ-bond (donor) | The primary reactive bond that adds across the C=C double bond. |
Advanced Analytical and Spectroscopic Techniques in Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for probing the intricate details of isopinocampheylborane-mediated reactions. Its ability to provide detailed structural information in solution makes it invaluable for understanding reaction pathways.
In situ NMR spectroscopy is a powerful tool for monitoring the progress of reactions involving this compound in real-time. This technique allows for the direct observation of reactants being consumed and products being formed, providing crucial kinetic data. Furthermore, it enables the identification of transient intermediates that may not be isolable. ucl.ac.uknih.gov By tracking the appearance and disappearance of specific NMR signals, researchers can piece together the sequence of events in a reaction mechanism. For instance, in hydroboration reactions, in situ NMR can help identify the formation of intermediate borane-alkene complexes and follow their conversion to the final alkylborane product. cardiff.ac.uk The ability to gain such detailed mechanistic information is crucial for optimizing reaction conditions and developing new synthetic methodologies. ucl.ac.uknih.gov
Due to its spin of 3/2 and high natural abundance (80.42%), the ¹¹B nucleus is an excellent probe for NMR spectroscopy. researchgate.netaiinmr.com ¹¹B NMR spectroscopy is particularly useful for characterizing the various boron-containing species present in a reaction mixture. researchgate.netorientjchem.org The chemical shift in ¹¹B NMR is highly sensitive to the coordination number and the nature of the substituents attached to the boron atom. sdsu.edunih.gov
Generally, tricoordinate boranes, such as this compound itself, resonate at lower fields (further downfield), while tetracoordinate boranes, like borohydrides and borate (B1201080) complexes, appear at higher fields (further upfield). sdsu.eduresearchgate.net The coordination of a Lewis base, such as an amine or a solvent like tetrahydrofuran (B95107) (THF), to the empty p-orbital of a tricoordinate borane (B79455) results in a significant upfield shift in the ¹¹B NMR spectrum. sdsu.edu This phenomenon is instrumental in identifying the formation of borane adducts. sdsu.edu
The coupling between boron and directly attached protons (¹J B-H) can also provide valuable structural information, revealing the number of hydrogen atoms bonded to the boron center. sdsu.edu However, rapid chemical exchange processes can sometimes lead to the loss of this coupling information. sdsu.edu
Below is a table summarizing typical ¹¹B NMR chemical shift ranges for various types of organoborane compounds.
| Compound Type | Coordination at Boron | Typical ¹¹B NMR Chemical Shift Range (ppm) |
| Trialkylboranes | 3 | δ 83 to 93 |
| Trivalent Organoboranes (with B-H) | 3 | Variable, structure-dependent |
| Boronic Acids and Esters | 3 | δ 28 to 33 |
| Borane-Amine Adducts | 4 | δ -3 to -11 |
| Tetraalkylborates | 4 | δ -15 to -22 |
| Borohydrides | 4 | δ -26 to -45 |
Data sourced from multiple chemical shift compilations and research articles. orientjchem.orgsdsu.edu
DFT calculations of ¹¹B NMR chemical shifts have also emerged as a valuable tool to support the identification of proposed reaction intermediates, especially in complex reaction systems where experimental data alone may be ambiguous. ucl.ac.uknih.govnih.gov
In Situ NMR for Reaction Monitoring and Intermediate Identification
Chiral Chromatography
Chiral chromatography is an indispensable technique for determining the enantiomeric purity of the products formed in asymmetric reactions utilizing this compound. chiralpedia.comwikipedia.org It is the go-to method for assessing the success of an enantioselective synthesis. chiralpedia.com
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common chromatographic methods for determining the enantiomeric excess (e.e.) of chiral products. wikipedia.orgyork.ac.ukheraldopenaccess.us These techniques employ a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation. symeres.comsygnaturediscovery.com As the mixture passes through the chiral column, one enantiomer is retained longer than the other, resulting in two distinct peaks in the chromatogram. The ratio of the areas of these two peaks directly corresponds to the ratio of the enantiomers in the mixture, from which the e.e. can be calculated. york.ac.uk
The choice between HPLC and GC depends on the volatility and thermal stability of the analyte. heraldopenaccess.us HPLC is generally more versatile and is the most widely used technique for chiral separations. chiralpedia.comheraldopenaccess.us A variety of chiral stationary phases are commercially available, allowing for the separation of a wide range of chiral compounds. symeres.com In some cases, derivatization of the product to a more suitable compound for chiral analysis may be necessary. chiralpedia.com
For example, the enantiomeric purity of alcohols produced from the asymmetric reduction of ketones with this compound can be determined by GC or HPLC analysis after conversion to their corresponding esters or urethanes. york.ac.uk The development of reliable HPLC and GC methods is crucial for accurately assessing the stereoselectivity of reactions involving this compound. dtic.milgd3services.comacs.orgyork.ac.uk
While the primary goal of using a chiral reagent like this compound is to synthesize one enantiomer selectively, sometimes the resulting enantiomeric excess is not as high as desired. In such cases, resolution techniques can be employed to separate the enantiomers and obtain the desired product in high enantiomeric purity. york.ac.ukresearchgate.net
One common strategy is classical resolution, which involves reacting the racemic or enantiomerically enriched product with a chiral resolving agent to form a mixture of diastereomers. york.ac.uksymeres.com Since diastereomers have different physical properties, they can often be separated by conventional techniques such as crystallization or chromatography. york.ac.ukcore.ac.uk After separation, the chiral resolving agent is removed to yield the pure enantiomers. symeres.com
Preparative chiral chromatography is another powerful technique for resolving enantiomers on a larger scale. sygnaturediscovery.comcore.ac.ukup.pt This method is essentially a scaled-up version of the analytical techniques described in the previous section. Although it can be more expensive than classical resolution, it is often faster and more general. up.pt
In some instances, kinetic resolution can be a viable strategy. This involves reacting the mixture of enantiomers with a chiral reagent or catalyst that reacts much faster with one enantiomer than the other. dtic.milorgsyn.org This leaves the unreacted starting material enriched in the less reactive enantiomer. The hydroboration of certain alkenes with dithis compound (B13816774), followed by reaction with an aldehyde, has been shown to result in an in-situ kinetic resolution, leading to boronic esters of exceptionally high enantiomeric purity. dtic.mil
HPLC and GC Methods for Enantiomeric Excess Determination
X-ray Crystallography of this compound Adducts and Complexes
For example, the X-ray structure of a quinuclidine-isopinocampheylborane adduct has been reported. researchgate.netresearchgate.net Such structural data is crucial for understanding the steric environment around the boron center, which in turn influences the stereochemical outcome of reactions where these adducts are used as reagents or catalysts. york.ac.uk The solid-state structure of an N-heterocyclic carbene (NHC) adduct of dithis compound has also been characterized, revealing a B-C(NHC) bond length of 1.638(2) Å. rsc.org Furthermore, the crystal structure of a p-(dimethylamino)pyridine (DMAP) complex of this compound has been solved, which is an air-stable solid that can be purified to >99% ee by crystallization. acs.org
The table below presents selected crystallographic data for an this compound adduct.
| Compound | Crystal System | Space Group | B-N/B-C Bond Length (Å) | Reference |
| 1,3-dimethylimidazol-2-ylidene-di-(1S,2R,3S,5S)-isopinocampheylborane | Orthorhombic | P2₁2₁2₁ | 1.638(2) | rsc.org |
| (RB)-2-Fluoro-2-isopinocampheyl-3-benzyl-2H-benzo[e]-1,3,2-oxazaboratane | Orthorhombic | P2₁2₁2₁ | - | acs.org |
| quinuclidine–this compound | - | - | - | researchgate.netresearchgate.net |
Note: Detailed crystallographic parameters such as unit cell dimensions are specific to each determined structure and can be found in the cited literature.
Structural Confirmation of Reagent Dimerization
This compound (IpcBH₂), like many mono- and dialkylboranes, does not typically exist as a monomer. thieme-connect.de Instead, it forms a stable dimer through hydrogen bridge bonds, creating a diborane-like structure. oup.com The confirmation of this dimeric state is crucial, as the dissociation of this dimer into the monomeric form is a key step in the mechanism of hydroboration. thieme-connect.de The active hydroborating agent is the monomeric borane, and for many reactions, the rate of hydroboration is dependent on the rate of this dissociation. thieme-connect.de
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹¹B NMR, is a primary tool for identifying the dimeric structure of this compound in solution. oup.com The chemical shift in the ¹¹B NMR spectrum is highly indicative of the coordination environment of the boron atom. A tetracoordinate, bridged boron atom in a dimer resonates at a distinctly different frequency than a tricoordinate boron in a monomer. thieme-connect.de Kinetic studies further substantiate the presence of the dimer by demonstrating reaction orders consistent with a mechanism involving dimer dissociation prior to reaction with a substrate. thieme-connect.de
Table 1: Representative ¹¹B NMR Spectroscopic Data for Borane Structures
| Boron Species | Structural Feature | Typical ¹¹B NMR Chemical Shift (δ, ppm) |
|---|---|---|
| Dimeric Dialkylborane | Hydrogen-bridged, tetracoordinate boron | ~26 |
| Monomeric Dialkylborane | Tricoordinate boron | Higher field (more upfield) |
| Borane-Lewis Base Adduct | Tetracoordinate boron | Varies with Lewis base |
Note: Specific chemical shifts can vary based on solvent and substitution. thieme-connect.de
Elucidation of Borane-Substrate Binding Modes
Understanding the precise way this compound binds to a substrate is essential for explaining the high levels of stereoselectivity it achieves. X-ray crystallography and NMR spectroscopy are the most powerful techniques for elucidating the three-dimensional structure of the transient borane-substrate adducts. researchgate.netrsc.org
Table 2: Selected Structural Data for a Carbene-Borane Adduct
| Parameter | Description | Value | Reference |
|---|---|---|---|
| Geometry at Boron | Coordination environment of the boron atom | Pseudo-tetrahedral | rsc.org |
| B–C(NHC) Bond Distance | Length of the bond between boron and the carbene carbon | 1.654(2) Å | rsc.org |
NMR Spectroscopy is instrumental for studying these binding modes in the solution phase, which is more representative of actual reaction conditions. Techniques such as ¹H, ¹³C, and ¹¹B NMR, along with two-dimensional methods like COSY and HETCOR, allow for detailed mapping of the interactions between the borane and the substrate. acs.orgjournals.co.za The formation of a complex between this compound and a Lewis basic substrate, such as p-(dimethylamino)pyridine (DMAP), can be readily monitored. acs.org Changes in chemical shifts upon complexation provide information about the electronic environment and the conformation of the adduct, offering critical insights into the factors that govern the enantioselective outcome of the reaction. acs.orgacs.org
Future Prospects and Emerging Research Directions
Development of Next-Generation Isopinocampheylborane Catalysts and Reagents
The quest for improved enantioselectivity and broader substrate scope has driven the development of new catalysts and reagents derived from this compound. Early hydroborating agents like dithis compound (B13816774) (Ipc₂BH) and monothis compound (IpcBH₂) established the utility of the isopinocampheyl scaffold in asymmetric synthesis. researchgate.netmakingmolecules.com However, ongoing research aims to overcome the limitations of these first-generation reagents.
A significant breakthrough has been the development of methods to produce monothis compound of exceptionally high optical purity. acs.org One notable method involves the formation of an isolable 4-(dimethylamino)pyridine (DMAP) complex, which allows for the convenient preparation of this compound derivatives with greater than 99% enantiomeric excess (ee). acs.org This high enantiopurity is crucial for achieving excellent results in asymmetric hydroboration. A catalytic procedure using iodine has also been developed, which generates the reactive hydroborating agent in situ, offering a more streamlined process. acs.org
Another promising frontier is the synthesis of novel chiral carbene-borane adducts. rsc.org Researchers have successfully prepared adducts such as 1,3-dimethylimidazol-2-ylidene-di-(1S,2R,3S,5S)-isopinocampheylborane. These compounds serve as precursors for borenium catalysts, which are active in asymmetric hydrogenations, expanding the catalytic utility of the isopinocampheyl framework beyond hydroboration. rsc.org Furthermore, the exploration of novel spiroterpenoids offers the potential for creating new analogues of this compound reagents, potentially with enhanced stability or unique stereochemical control. journals.co.za
Table 1: Evolution of this compound Reagents
| Reagent/Derivative | Key Feature(s) | Primary Application | Reported Enantiomeric Excess (ee) | Citation(s) |
|---|---|---|---|---|
| Dithis compound (Ipc₂BH) | Effective for cis-alkenes. | Asymmetric Hydroboration | High for specific substrates | makingmolecules.comias.ac.in |
| Monothis compound (IpcBH₂) | Effective for trans- and trisubstituted alkenes. | Asymmetric Hydroboration | 70-92% for trans-alkenes | researchgate.netias.ac.in |
| IpcBH₂ via DMAP Complex | Crystalline, air-stable intermediate; high purity. | Preparation of >99% ee IpcBH₂ derivatives. | >99% | acs.org |
| Carbene-Ipc₂BH Adducts | Stable precursors to borenium catalysts. | Asymmetric FLP Hydrogenations | Not applicable (catalyst precursor) | rsc.org |
Integration of this compound Chemistry with Flow Chemistry and Automated Synthesis
The integration of established chemical reactions into continuous flow and automated systems represents a major leap forward in chemical manufacturing, offering enhanced safety, reproducibility, and efficiency. nih.govnih.gov this compound-mediated reactions are well-suited for this transition. Flow chemistry provides superior control over reaction parameters such as temperature and mixing, which can lead to higher yields and selectivities. nih.gov
Table 2: this compound in Flow Systems: A Prospective Analysis
| Aspect | Potential Advantages | Potential Challenges | Citation(s) |
|---|---|---|---|
| Process Control | Precise temperature and mixing control; improved heat transfer. | Maintaining homogenous flow with solid reagents or precipitates. | nih.gov |
| Safety | Small reactor volumes minimize risks associated with exothermic reactions or hazardous reagents. | Clogging of reactors or tubing. | nih.govnih.gov |
| Efficiency | Reduced reaction times; potential for higher throughput and easier scale-up. | Requires specialized equipment and process optimization. | nih.gov |
| Automation | Enables high-throughput screening, reaction optimization, and multi-step "telescoped" synthesis. | Integration of in-line analysis and automated feedback control loops. | beilstein-journals.org |
Expanding Applications in Green Chemistry and Sustainable Synthetic Routes
The principles of green chemistry, which advocate for the design of chemical processes that reduce or eliminate hazardous substances, are increasingly influencing synthetic strategy. chemijournal.com this compound chemistry aligns well with several of these principles. The use of chiral catalysts, including advanced this compound derivatives, is a cornerstone of green chemistry as it allows for the production of enantiomerically pure compounds without the need for wasteful resolution steps. chemijournal.comnumberanalytics.com
Table 3: Alignment of this compound Chemistry with Green Chemistry Principles
| Green Chemistry Principle | Application in this compound Chemistry | Citation(s) |
|---|---|---|
| Catalysis | Development of catalytic hydroboration methods reduces the need for stoichiometric reagents. | acs.orgchemijournal.com |
| Atom Economy | Asymmetric synthesis creates desired stereoisomers directly, avoiding wasteful separation of enantiomers. | numberanalytics.com |
| Reduce Derivatives | Efficient and selective transformations can shorten synthetic pathways, minimizing protecting group steps. | researchgate.net |
| Design for Energy Efficiency | Flow chemistry applications can lead to more energy-efficient processes through better heat transfer. | nih.gov |
Exploration of this compound in Materials Science and Medicinal Chemistry Beyond Biological Activity
The unique electronic properties and reactivity of organoboranes are being leveraged in fields beyond traditional organic synthesis. researchgate.net
In materials science , this compound complexes are being utilized in the development of novel polymers and nanomaterials. chemimpex.com The precise stereochemical control offered by these reagents is critical. A recent major advance involves a boron-mediated modular assembly of tetrasubstituted alkenes, which provides unprecedented control over molecular geometry. bioengineer.org This methodology has significant implications for materials science, where the physical properties of a material are intrinsically linked to the three-dimensional structure of its molecular components. bioengineer.org
In medicinal chemistry , the role of boron is expanding beyond its direct use as a pharmacophore. mdpi.com The incorporation of a boronic acid or a related boron moiety into a drug candidate can fundamentally alter its physicochemical and pharmacokinetic properties, such as solubility, membrane permeability, and metabolic stability. nih.gov This allows medicinal chemists to fine-tune the properties of a potential drug for better performance. Furthermore, boron-containing compounds are being explored as diagnostic tools and imaging agents, representing a critical medicinal application that is distinct from direct therapeutic activity. nih.gov The this compound framework provides a versatile chiral scaffold for building new molecules for these advanced applications.
Table 4: Emerging Applications in Materials and Medicinal Chemistry
| Field | Application Area | Specific Example/Concept | Citation(s) |
|---|---|---|---|
| Materials Science | Polymer Synthesis | Use of Ipc-borane complexes to create new polymers with defined stereochemistry. | chemimpex.com |
| Nanomaterials | Development of novel nanomaterials leveraging the unique reactivity of boranes. | chemimpex.com | |
| Advanced Assembly | Boron-mediated modular synthesis of tetrasubstituted alkenes for materials with specific geometries. | bioengineer.org | |
| Medicinal Chemistry | Drug Design | Modifying physicochemical and pharmacokinetic properties of drug candidates. | nih.gov |
| Diagnostics | Development of boron-containing compounds as medical imaging agents. | nih.gov | |
| Drug Discovery | Using the chiral scaffold to synthesize complex molecules with potential therapeutic value. | mdpi.comresearchgate.net |
Q & A
Q. How can reaction conditions be optimized for asymmetric hydroboration using Isopinocampheylborane?
To optimize enantioselectivity and yield, systematically vary parameters such as solvent polarity (e.g., THF vs. dichloromethane), temperature (−78°C to room temperature), and stoichiometry. Use kinetic studies to identify rate-determining steps and monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents . Compare results with literature data to validate trends in steric and electronic effects of substrates .
Q. What spectroscopic methods are most reliable for characterizing this compound adducts?
Employ NMR to confirm borane coordination and / NMR for stereochemical analysis. X-ray crystallography is critical for absolute configuration determination. For unstable intermediates, low-temperature NMR or IR spectroscopy can track reaction progress . Cross-reference spectral data with computational predictions (e.g., DFT) to resolve ambiguities .
Q. What synthetic routes yield high-purity this compound, and how is enantiomeric excess validated?
Compare methods like chiral auxiliary-mediated synthesis vs. enantioselective catalysis. Purify via vacuum distillation or recrystallization, and assess purity using GC-MS or elemental analysis. Measure ee via Mosher’s ester derivatization followed by NMR or chiral stationary-phase HPLC. Report deviations from literature protocols, including trace impurities affecting reactivity .
Advanced Research Questions
Q. How can contradictions in reported enantioselectivity values for this compound across substrates be resolved?
Conduct a meta-analysis of published data to identify variables like substrate steric bulk, solvent effects, or measurement techniques. Replicate key studies under standardized conditions and apply statistical tools (e.g., ANOVA) to isolate confounding factors. Use kinetic isotope effects or isotopic labeling to probe mechanistic differences .
Q. What computational strategies best model the transition states of this compound-mediated reactions?
Apply density functional theory (DFT) with dispersion corrections (e.g., B3LYP-D3) to model steric interactions. Compare calculated activation energies with experimental kinetic data. Validate models using artificial force-induced reaction (AFIR) methods to explore alternative pathways. Ensure reproducibility by sharing input files and computational parameters in supplementary materials .
Q. How should control experiments be designed to confirm the mechanistic role of this compound in a reaction?
Include borane-free controls to rule out non-catalytic pathways. Use deuterated substrates to study kinetic isotope effects or competitive experiments with enantiomeric boranes to assess stereochemical influence. Monitor intermediates via in situ IR or mass spectrometry. Address reproducibility by detailing reaction setup, including inert atmosphere and moisture exclusion .
Methodological Considerations
- Data Contradiction Analysis : Use funnel plots or sensitivity analysis to detect publication bias in literature data. Replicate experiments with blinded protocols to minimize observer bias .
- Experimental Reproducibility : Adhere to guidelines for reporting synthetic procedures (e.g., Beilstein Journal standards), including full characterization data and error margins for ee/yield .
- Literature Review : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure searches in databases like SciFinder, focusing on substrate scope and mechanistic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
